DL-Glycerin-1-n-hexylether
CAS No.: 106972-45-6
Cat. No.: VC0217779
Molecular Formula: C8H11NO2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106972-45-6 |
---|---|
Molecular Formula | C8H11NO2 |
Molecular Weight | 0 |
Introduction
Chemical Identity and Structure
Chemical Identifiers
DL-Glycerin-1-n-hexylether is uniquely identified through various systematic naming systems and registry numbers, which are essential for unambiguous scientific communication and regulatory documentation.
Identifier Type | Value |
---|---|
CAS Registry Number | 106972-45-6 |
Molecular Formula | C9H20O3 |
Molecular Weight | 176.2533 |
InChIKey | MQVMITUCTLYRNV-UHFFFAOYSA-N |
SMILES | C(OCC(O)CO)CCCCC |
The compound is registered under CAS number 106972-45-6, which serves as its primary identifier in chemical databases and regulatory documents .
Structural Characteristics
The molecular structure of DL-Glycerin-1-n-hexylether consists of a glycerol backbone with a hexyl chain attached via an ether linkage to one of the terminal carbon atoms. The structure can be represented as follows:
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A glycerol moiety (propane-1,2,3-triol) with three carbon atoms
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A hexyl chain (C6H13-) connected to one of the terminal carbons through an oxygen atom
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Two remaining hydroxyl groups on the glycerol backbone
The compound's IUPAC name is 3-(hexyloxy)propane-1,2-diol, reflecting this structural arrangement. The stereogenic center at the middle carbon of the glycerol backbone creates the potential for stereoisomerism, hence the DL designation indicating a racemic mixture .
Physical and Chemical Properties
Physical State and Appearance
DL-Glycerin-1-n-hexylether is typically found as a colorless to pale yellow liquid at room temperature. As a glycerol derivative, it shares some physical characteristics with glycerol, though modified by the presence of the hexyl chain.
Molecular Properties
The compound exhibits both hydrophilic and lipophilic characteristics due to its structure, making it potentially useful as a solubilizing agent in pharmaceutical formulations.
Property | Value |
---|---|
Exact Mass | 176.1413 |
Polar Surface Area (PSA) | 49.69 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
The polar surface area of 49.69 indicates moderate polarity, suitable for penetration through biological membranes while maintaining solubility in polar solvents .
Volatility Characteristics
DL-Glycerin-1-n-hexylether is classified as a volatile glycerol ether. According to patent information, it evaporates upon application to a topical surface at approximately 37°C (body temperature). This property is particularly valuable in pharmaceutical formulations where controlled evaporation after application is desired .
Related Compounds and Comparative Analysis
Glycerol Ether Family
DL-Glycerin-1-n-hexylether belongs to a family of glycerol ethers that vary in the length and structure of the alkyl chain. Notable related compounds include:
Compound | Structure Variation | CAS Number |
---|---|---|
Glycerol propyl ether | Shorter alkyl chain (C3) | Not provided in search results |
Glycerol hexyl ether | Same as our target compound | 106972-45-6 |
Glycerol nonyl ether | Longer alkyl chain (C9) | Not provided in search results |
Batyl alcohol | Stearyl chain replacing hexyl | 544-62-7 |
These compounds share the glycerol backbone but differ in their lipophilicity and physical properties based on the attached alkyl chain .
Structural Analogues
Several structural analogues of DL-Glycerin-1-n-hexylether are referenced in chemical databases:
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1,6-Hexanediol diglycidyl ether (CAS: 16096-31-4)
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Alkyl (C12-C14) glycidyl ether (CAS: 68609-97-2)
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Oxirane,2-[(undecyloxy)methyl]-, (2R)- (CAS: 122608-92-8)
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1,2-Propanediol,3-(octyloxy)- (CAS: 10438-94-5)
These compounds feature variations in the backbone structure or in the position and nature of functional groups, while maintaining similar physicochemical characteristics .
Applications in Pharmaceutical Formulations
Vehicle Properties
DL-Glycerin-1-n-hexylether serves as a vehicle in pharmaceutical compositions, particularly in topical formulations. Its combined hydrophilic and lipophilic properties make it suitable for solubilizing a wide range of active pharmaceutical ingredients .
Formulation Advantages
The compound offers several advantages in pharmaceutical formulations:
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Enhanced skin penetration due to its amphiphilic nature
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Controlled evaporation upon application to skin at body temperature
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Potential moisturizing properties derived from its glycerol component
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Compatibility with other excipients commonly used in topical preparations
Patent literature indicates that DL-Glycerin-1-n-hexylether can be used in combination with non-volatile ethers to create formulations with optimized delivery characteristics .
Research Findings and Scientific Studies
Patent Applications
Patent literature reveals pharmaceutical applications of glycerol hexyl ether as a component in topical formulations. The compound is specifically mentioned as a volatile glycerol ether with favorable evaporation properties at skin temperature (37°C) .
The patent information suggests that DL-Glycerin-1-n-hexylether can be combined with other ingredients including non-volatile ethers to create pharmaceutical compositions with tailored properties for specific therapeutic applications .
Analytical Methods and Characterization
Identification Techniques
Standard analytical techniques for the identification and characterization of DL-Glycerin-1-n-hexylether include:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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High-Performance Liquid Chromatography (HPLC)
These techniques provide complementary information about the compound's structure, purity, and physicochemical properties.
Future Research Directions
Technological Challenges
Challenges that may need to be addressed in future research include:
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Development of cost-effective synthetic routes for large-scale production
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Optimization of purification methods to achieve high-purity pharmaceutical-grade material
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Establishment of comprehensive analytical standards for quality control
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